molecular formula C7H6N4O3 B063164 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 188062-46-6

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B063164
CAS No.: 188062-46-6
M. Wt: 194.15 g/mol
InChI Key: CWECFWSBLFXSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an amino group at position 2, a ketone at position 4, and a carboxylic acid at position 4. This structure is integral to its biological activity, particularly as a folate antagonist. Compound A serves as a key intermediate in the synthesis of pemetrexed disodium (marketed as Alimta), a chemotherapeutic agent targeting thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . Its mechanism involves disrupting nucleotide synthesis, leading to cytotoxic effects in rapidly dividing cells .

Properties

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-7-10-4-2(5(12)11-7)1-3(9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWECFWSBLFXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyrimidines with Carbonyl Derivatives

A widely adopted method involves the condensation of 2,6-diamino-4-oxo-pyrimidine (22 ) with α-chloro-ketones or α-halo carbonyl compounds. For example, reacting 22 with α-chloro-ketone 21 under mild heating (50–60°C) in ethanol yields two intermediates: 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine (23 ) and 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine (24 ). The former is isolated via column chromatography (33% yield) and serves as a direct precursor to the target compound.

Key advantages of this route include:

  • Regioselectivity : The reaction favors pyrrolo[2,3-d]pyrimidine formation over furopyrimidines when polar aprotic solvents like dimethylformamide (DMF) are used.

  • Functional group compatibility : The 4-oxo group remains intact during cyclization, avoiding undesired tautomerization.

Nucleophilic Annulation with Guanidine

An alternative approach employs guanidine as a nucleophile to construct the pyrimidine ring. Ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate reacts with guanidine in refluxing ethanol, forming ethyl 4-{2-(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)ethyl}benzoate. This intermediate is subsequently hydrolyzed to introduce the carboxylic acid moiety.

Optimization of Reaction Conditions

Solvent Systems

  • Eco-friendly media : β-Cyclodextrin in water enables green synthesis of pyrrolo[2,3-d]pyrimidines, though yields for the target compound remain unreported.

  • Alkanols : Ethanol or methanol balances solubility and reactivity for annulation reactions.

Catalysis and Reusability

β-Cyclodextrin acts as a biomimetic catalyst, enhancing reaction rates and enabling reuse for up to five cycles without significant yield loss. However, its efficacy for carboxylated derivatives requires further validation.

Purification and Characterization

Crystallization Techniques

Crystalline purity is achieved through pH-controlled recrystallization. For example, adjusting the pH to 2.8–3.2 with dilute HCl precipitates pemetrexed heptahydrate, which is washed with ≥5 volumes of water to remove residual salts.

Analytical Validation

  • HPLC : Purity levels >98% are confirmed using C18 columns with UV detection at 254 nm.

  • Thermogravimetric analysis (TGA) : Verifies hydrate stoichiometry (e.g., heptahydrate shows 21.1% water content).

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsAdvantagesLimitations
Cyclocondensation33–9150–60°C, ethanol/DMFHigh regioselectivityColumn chromatography required
Guanidine annulation27–33Reflux, ethanolSimple workupLow yield for carboxylated products
Saponification90–970–30°C, NaOH, pH 2.5–3.5ScalableSensitive to pH fluctuations

Chemical Reactions Analysis

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is as an intermediate in the synthesis of Pemetrexed , a multi-targeted antifolate used in cancer therapy. Pemetrexed is particularly effective against malignant pleural mesothelioma and non-small cell lung cancer. The compound serves as a precursor for the synthesis of various derivatives that enhance the efficacy and reduce side effects of the drug.

Synthesis of Pemetrexed

Pemetrexed's synthesis involves several key steps where this compound is utilized:

StepReaction TypeKey ReactantsProduct
1AminationThis compound + benzoyl chlorideBenzoyl derivative
2HydrolysisBenzoyl derivative + waterPemetrexed

This compound's structure allows for modifications that can lead to more potent analogs with improved pharmacokinetic properties.

Research indicates that compounds derived from 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine exhibit various biological activities:

Antitumor Activity

Studies have shown that derivatives of this compound possess significant antitumor properties. For instance, modified versions have been tested against various cancer cell lines, demonstrating cytotoxic effects that are promising for further drug development.

Antimetabolite Properties

As an antifolate, this compound interferes with nucleotide synthesis by inhibiting dihydrofolate reductase (DHFR), leading to reduced DNA synthesis in rapidly dividing cells such as cancer cells. This mechanism underlies its use in cancer treatment.

Case Studies

Several case studies highlight the effectiveness and potential of 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine derivatives in clinical settings:

Clinical Trials of Pemetrexed

Pemetrexed has undergone extensive clinical trials demonstrating its efficacy in treating non-small cell lung cancer and mesothelioma. These trials have showcased improved survival rates when combined with cisplatin compared to cisplatin alone.

Analog Development

Research into analogs has led to the discovery of compounds that exhibit enhanced selectivity for tumor cells while minimizing toxicity to normal cells. These advancements are crucial for developing next-generation cancer therapies.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

Key Observations :

  • Substituent Position and Chain Length : Derivatives with methyl or ethyl linkers (e.g., 19a) exhibit higher melting points and yields compared to propyl analogs (19c), suggesting enhanced crystallinity and synthetic efficiency .
  • Functional Groups: Esterification of the carboxylic acid (e.g., 20a) improves lipophilicity, facilitating cellular uptake as a prodrug . Bromo and cyano substitutions (JU2) introduce steric and electronic effects that may alter target binding .

Pyrido[2,3-d]pyrimidine Analogs

Table 2: Pyrido-Fused Ring Systems

Compound Name Structure Key Properties Biological Activity Reference
1,3-Dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido ring fused with pyrrolo core Inhibits nucleic acid synthesis enzymes Anticancer (DNA damage induction)
1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid Ethyl substituent at N1 Water solubility: Moderate Antibacterial (Gram-negative coverage)
Piromidic acid 8-Ethyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid First-generation quinolone Antibacterial (Enterobacteriaceae)

Key Observations :

  • Ring Fusion : Pyrido[2,3-d]pyrimidine derivatives (e.g., piromidic acid) replace the pyrrolo ring with a pyrido system, broadening antibacterial activity but reducing folate antagonist effects .
  • Substituent Effects : Alkyl groups (e.g., ethyl at N1) enhance metabolic stability but may reduce solubility compared to Compound A .

Antifungal and Antimicrobial Derivatives

  • Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Esters: Methyl and ethyl esters exhibit fungicidal activity against Fusarium nivale and Septoria nodorum, attributed to enhanced membrane permeability via ester groups .
  • 3-Amino-5-methyl-2-(alkylthio)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxylic Acid: Substitution with thioether groups confers antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Biological Activity

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural similarity to folate and its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14N4O3
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 137281-39-1
  • Physical State : Solid, white to light yellow powder

The compound primarily acts as an inhibitor of various enzymes involved in nucleotide synthesis and cellular proliferation. Key biological targets include:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making it a target in cancer therapy.
  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme plays a role in the de novo purine biosynthesis pathway. Inhibition can disrupt nucleotide synthesis in rapidly dividing cells.

Antitumor Activity

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine, including 2-amino-4,7-dihydro-4-oxo derivatives, exhibit potent antitumor activity. For instance:

  • In vitro Studies : Compounds derived from this scaffold have demonstrated effectiveness against various cancer cell lines such as KB (human oral cancer), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) at subnanomolar concentrations. These compounds showed selective uptake through folate receptors (FRα) and proton-coupled folate transporters (PCFT), facilitating targeted delivery to tumor cells .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • COX-2 Inhibition : Certain analogs were found to inhibit COX-2 activity with IC50 values comparable to celecoxib, a standard anti-inflammatory drug. This suggests that these compounds may serve as potential anti-inflammatory agents .

Case Studies and Research Findings

StudyFindings
Inhibition of DHFR The compound showed significant inhibition against DHFR, which is critical for cancer cell proliferation .
Antitumor Efficacy In vivo studies demonstrated that certain derivatives effectively reduced tumor growth in mice models bearing SKOV3 tumors .
Selective Targeting Compounds exhibited selective binding to FRα and PCFT over other transporters, enhancing their efficacy in targeting tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-4,7-dihydro-4-oxo derivatives can be influenced by structural modifications. Key observations include:

  • The presence of electron-withdrawing or electron-donating groups can significantly affect the potency against DHFR.
  • Substituents on the pyrrolo[2,3-d]pyrimidine ring system can enhance solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.